Home > Products > Screening Compounds P23253 > 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE -

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

Catalog Number: EVT-4714952
CAS Number:
Molecular Formula: C15H20ClN7O5S
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

Description: This field encompasses the development and optimization of methods for constructing complex molecules from simpler starting materials. [, , , , , , , , , ]

Analysis: Multiple abstracts describe the synthesis of heterocyclic compounds using various chemical reactions, including nucleophilic substitution, condensation reactions, and cycloaddition reactions. [, , , , , , , , , ] These methods could potentially be adapted to synthesize the target compound. [N/A]

Structure Elucidation and Analysis

Description: This field encompasses the determination of the three-dimensional structure of molecules and the analysis of their structural features. [, , , , , , , , , , ]

Analysis: Various techniques are employed to characterize the synthesized compounds, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , ] These techniques could be applied to elucidate the structure of the target compound and analyze its structural features. [N/A]

Computational Chemistry

Description: This field uses computer simulations and theoretical models to understand and predict the behavior of molecules. [, ]

Analysis: Density functional theory (DFT) calculations are utilized to investigate intermolecular interactions and binding energies. [] Molecular docking studies are employed to predict binding modes and interactions with target proteins. [] These computational methods could provide valuable insights into the potential biological activity of the target compound. [N/A]

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

    Compound Description: This compound is an antipyrine derivative characterized by a benzamide group attached to the pyrazolone ring. The crystal structure of this compound reveals stabilization through N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. []

    Relevance: This compound shares the core pyrazolone structure with the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. Both compounds feature a 1,5-dimethyl-1H-pyrazol-4-yl group, highlighting their structural similarity within the broader class of pyrazolone derivatives. []

2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

    Compound Description: Similar to its bromo counterpart, this compound is an antipyrine derivative with a benzamide group linked to the pyrazolone ring. Its crystal packing is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, complemented by C–H⋯π and lone pair⋯π interactions. []

    Relevance: This compound shares the same core pyrazolone structure with the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. Both compounds contain the 1,5-dimethyl-1H-pyrazol-4-yl moiety, indicating their structural resemblance within the pyrazolone family. []

Methyl 3-aroyl-2-chloro-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

    Compound Description: This compound is an intermediate formed during the synthesis of 1-antipyryl-1H-pyrrol-2-ones. It results from the reaction between methyl 4-aryl-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-4-oxo-2-butenoates and oxalyl chloride. []

    Relevance: This compound exhibits a direct structural connection to the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, as it incorporates the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent, emphasizing their shared structural motif. []

Methyl 3-aroyl-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

    Compound Description: Derived from the hydrolysis of methyl 3-aroyl-2-chloro-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylates, this compound represents the final product in a synthetic route involving N-antipyryl substituted enamines and oxalyl chloride. []

    Relevance: This compound exhibits a clear structural link to the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, due to the presence of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, emphasizing their shared structural element. []

(2R)-1-[4-(4-{[5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362)

    Compound Description: This compound, AZD9362, represents a potent, selective, orally bioavailable, and efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. Its discovery involved optimizing cellular lipophilic ligand efficiency (LLE) in a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors, leading to improved physicochemical properties. []

    Relevance: This compound shares a structural similarity with the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, specifically the presence of a substituted pyrazole ring. This shared feature suggests that they belong to the same broader chemical class and might possess overlapping biological activity profiles. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating certain blood cancers. This impurity is formed during the oxidative stress degradation of Venetoclax. []

    Relevance: While this compound does not share the same core structure, both VNO and the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, belong to the class of compounds associated with the development of therapeutic agents for various diseases, including cancer. This highlights their relevance within the context of medicinal chemistry research. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: This compound, Venetoclax hydroxylamine impurity (VHA), is another potential oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of Venetoclax N-oxide. []

    Relevance: While structurally distinct from the target compound, both VHA and 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, fall under the category of compounds relevant to the development of pharmaceuticals. This shared significance emphasizes their importance in the field of medicinal chemistry. []

    Compound Description: This compound belongs to a series of novel derivatives featuring diverse heterocyclic substituents. It is characterized by a central pyrazolone moiety adorned with a phosphonate group, a substituted triazole ring, and a sulfonyl linker connected to a benzene ring with various substituents. []

    Relevance: This compound shares a structural similarity with the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, specifically in the presence of a substituted pyrazole ring. This shared structural feature places them within a similar chemical space and might indicate shared biological activity profiles. []

3-amino-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylazo)-[3-substituted]-1-yl-acrylonitrile derivatives

    Compound Description: This group of compounds represents a series of acrylonitrile derivatives synthesized using (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide as a key intermediate. The derivatives differ in the substituent at the 3-position of the acrylonitrile moiety. []

    Relevance: These compounds exhibit a direct structural connection to the target compound, 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, as they incorporate the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. This shared structural motif highlights their relatedness within a larger chemical family. []

Properties

Product Name

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one

Molecular Formula

C15H20ClN7O5S

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C15H20ClN7O5S/c1-11-13(9-17-19(11)2)29(27,28)22-7-5-20(6-8-22)14(24)3-4-21-10-12(16)15(18-21)23(25)26/h9-10H,3-8H2,1-2H3

InChI Key

XUHRIKYGWUVJBY-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.